7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine -

7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3587852
CAS Number:
Molecular Formula: C19H18F2N4O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • CRF receptor antagonists: []
  • Activin receptor-like kinase 3 (ALK3) inhibitors: []
  • Adenosine A3 receptor antagonists: [, ]
Mechanism of Action
  • CRF receptor antagonists bind to and block the corticotropin-releasing factor receptor, which is involved in the stress response. []
  • ALK3 inhibitors block the activity of ALK3, a receptor involved in bone morphogenetic protein (BMP) signaling. This inhibition can have various effects, such as promoting liver regeneration. []
  • Adenosine A3 receptor antagonists block the activity of the adenosine A3 receptor, which can have protective effects against ischemic damage in the brain. [, ]
Applications
  • Stress-related disorders: CRF receptor antagonists []
  • Liver disease: ALK3 inhibitors []
  • Ischemic stroke: Adenosine A3 receptor antagonists [, ]

2-Methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine

  • Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure and the 4-methoxyphenyl substituent at the 7-position with 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine. The presence of these shared features suggests potential similarities in their chemical properties and biological activity profiles. []

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

    Compound Description: This compound represents a cyclopenta[d]pyrazolo[1,5-a]pyrimidine derivative, incorporating a cyclopentane ring fused to the pyrazolo[1,5-a]pyrimidine core. It bears a 2-chloro-4-methoxyphenyl substituent at the 3-position, similar to the 4-methoxyphenyl group in the target compound. This compound is identified as a CRF receptor antagonist. []

    Relevance: Despite the added cyclopentane ring, the presence of the pyrazolo[1,5-a]pyrimidine core and a substituted 4-methoxyphenyl group at the 3-position establishes a structural relationship with 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine. The shared features suggest potential similarities in their binding affinities and pharmacological profiles, particularly regarding CRF receptor interactions. []

LDN-193189 (LDN; 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

    Compound Description: LDN-193189, also known as LDN, features a pyrazolo[1,5-a]pyrimidine core linked to a quinoline moiety. It acts as an antagonist of the BMP receptor activin receptor-like kinase 3 (ALK3), demonstrating efficacy in enhancing liver regeneration after partial hepatectomy in research. []

    Relevance: The shared pyrazolo[1,5-a]pyrimidine core between LDN-193189 and 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine suggests potential similarities in their chemical properties and potential for interacting with biological targets, despite the significant differences in their peripheral substituents. []

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

    Compound Description: Similar to LDN-193189, DMH2 also contains a pyrazolo[1,5-a]pyrimidine core linked to a quinoline unit. This compound acts as an ALK3 antagonist and has shown potential in promoting liver regeneration in studies. []

    Relevance: The common pyrazolo[1,5-a]pyrimidine scaffold in DMH2 and 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine implies a degree of structural similarity, despite variations in their substituents. This shared core structure suggests potential commonalities in their chemical behaviors and possible interactions with biological systems. []

VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine)

    Compound Description: Although not directly containing the pyrazolo[1,5-a]pyrimidine core, VU0465350 shares a related heterocyclic structure with the target compound. It functions as an ALK3 antagonist, exhibiting the ability to enhance liver regeneration following partial hepatectomy. []

    Relevance: While not an exact structural analogue, VU0465350 belongs to the same broader class of heterocyclic compounds as 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, sharing a fused ring system and aromatic substituents. This suggests potential for overlapping chemical properties and biological activities, particularly regarding ALK3 inhibition. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 is a selective adenosine A3 antagonist. In rat hippocampal slices, it demonstrated protective effects against irreversible synaptic failure induced by oxygen and glucose deprivation (OGD). []

    Relevance: Although structurally distinct from 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, MRS 1523 is mentioned in the context of adenosine A3 receptor activity. This connection suggests that 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine might also exhibit interactions with adenosine receptors or share similar biological pathways, warranting further investigation. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: This compound, MRS 1220, acts as a selective adenosine A3 antagonist. Studies in rat hippocampal slices show it can mitigate against the irreversible synaptic failure triggered by oxygen and glucose deprivation (OGD). []

    Relevance: Though structurally different from 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, MRS 1220 is discussed in relation to its activity on the adenosine A3 receptor. This association raises the possibility that 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine might also interact with adenosine receptors or be involved in comparable biological processes, highlighting an area for further exploration. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

    Compound Description: VUF 5574 is categorized as a selective adenosine A3 antagonist. Research in rat hippocampal slices has demonstrated its capacity to protect against irreversible synaptic failure resulting from oxygen and glucose deprivation (OGD). []

    Relevance: Although structurally dissimilar to 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, VUF 5574 is included in the discussion regarding its effects on the adenosine A3 receptor. This link suggests a possibility that 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine could also exhibit interactions with adenosine receptors or participate in similar biological pathways, prompting further research. []

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    Compound Description: This particular compound functions as a selective adenosine A3 antagonist. Studies using rat hippocampal slices have revealed its ability to protect against irreversible synaptic failure induced by oxygen and glucose deprivation (OGD). []

    Relevance: Despite structural differences from 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, this compound is discussed in the context of its influence on the adenosine A3 receptor. This connection suggests a potential for 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine to also demonstrate interactions with adenosine receptors or engage in comparable biological processes, meriting further investigation. []

[H]5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20)

    Compound Description: [H]MRE 3008F20 serves as an antagonist radioligand for A3 adenosine receptors. This radioligand was utilized in studies examining the expression and up-regulation of A3 adenosine receptors in human lymphocytes upon activation. []

    Relevance: Although structurally distinct from 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, [H]MRE 3008F20 is relevant due to its use in studying A3 adenosine receptors. This connection suggests that 7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine might also interact with adenosine receptors or share related biological pathways. The presence of the 4-methoxyphenyl group in both compounds further strengthens this possibility and warrants further investigation into their potential interactions with adenosine receptors. []

Properties

Product Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H18F2N4O2/c1-27-13-6-4-12(5-7-13)15-10-16(17(20)21)25-18(23-15)14(11-22-25)19(26)24-8-2-3-9-24/h4-7,10-11,17H,2-3,8-9H2,1H3

InChI Key

ASGNMTSOZYMJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.